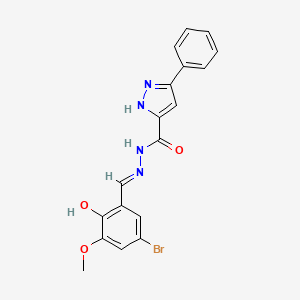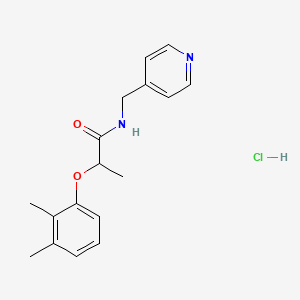![molecular formula C19H32N2O3 B6062737 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol](/img/structure/B6062737.png)
2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol is a chemical compound that is used in scientific research for its potential medical applications. It is a synthetic compound that is derived from phenol and piperazine.
Mécanisme D'action
The exact mechanism of action of 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol is not fully understood. However, it is believed to work by modulating various neurotransmitters and receptors in the brain, including dopamine and serotonin. It may also have antioxidant properties that protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol has a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may be responsible for its neuroprotective effects. It also has anti-inflammatory properties and may reduce oxidative stress. Additionally, it has been shown to have anti-cancer properties and may inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol in lab experiments is its potential medical applications. It may be useful in the development of new treatments for neurological disorders and cancer. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol. One area of research is to further understand its mechanism of action and how it modulates neurotransmitters and receptors in the brain. Additionally, more research is needed to fully explore its potential medical applications, particularly in the treatment of Parkinson's disease and other neurodegenerative disorders. Finally, research is needed to optimize its use in lab experiments and to develop new methods for synthesizing the compound.
Méthodes De Synthèse
The synthesis of 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol involves the reaction of phenol and piperazine with various reagents and solvents. The exact synthesis method varies depending on the desired purity and yield of the compound. However, the general reaction involves the condensation of phenol with piperazine in the presence of a catalyst to form an intermediate product, which is then further reacted with other reagents to form the final product.
Applications De Recherche Scientifique
2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol has been studied for its potential medical applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects and may be useful in the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, it has been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
2-ethoxy-6-[[3-(2-hydroxyethyl)-4-(2-methylpropyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-4-24-18-7-5-6-16(19(18)23)13-20-9-10-21(12-15(2)3)17(14-20)8-11-22/h5-7,15,17,22-23H,4,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBDKMSVLMXOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(C(C2)CCO)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6062660.png)

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6062671.png)


![1-(3,5-difluorophenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6062681.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6062691.png)
![3-[(5-chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6062694.png)
![5-fluoro-N'-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-ylidene]-1H-indole-2-carbohydrazide](/img/structure/B6062698.png)
![2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6062706.png)
![1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6062711.png)
![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)
![3-(2,3-difluorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6062725.png)
